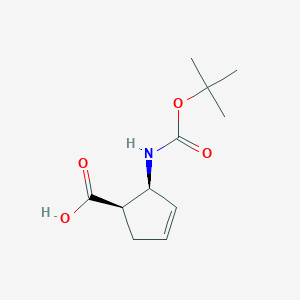

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid

Descripción

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid (CAS: 959746-05-5) is a bicyclic compound featuring a cyclopentene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. Its molecular formula is C₁₁H₁₇NO₄, with a molar mass of 227.26 g/mol . The compound is stored at 2–8°C, indicating thermal sensitivity, and has a WGK Germany hazard rating of 3, denoting significant aquatic toxicity . It is used in peptide synthesis and medicinal chemistry as a chiral building block due to its stereochemical rigidity and Boc group’s protective role for amines.

Propiedades

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAXDULTGCDONC-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The synthetic route often includes the use of tert-butoxycarbonyl (Boc) protecting groups to ensure the stability of the intermediate compounds. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Overview

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid is a chemical compound recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure allows it to function as a versatile building block in the synthesis of complex molecules and as a potential therapeutic agent.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclization reactions with tert-butoxycarbonyl (Boc) protecting groups. These reactions are facilitated under controlled conditions using organic solvents and catalysts to ensure high yield and purity.

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential precursor in organic synthesis, allowing chemists to create more intricate structures through various chemical reactions such as oxidation, reduction, and substitution.

-

Chemical Reactions :

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Produces alcohols or amines.

- Substitution Reactions : Functional groups can be replaced with others under specific conditions.

Biology

- Enzyme Interactions : Research indicates that this compound plays a role in studying enzyme mechanisms and protein modifications, contributing to our understanding of biochemical pathways.

- Proteomics Research : Its unique structure aids in the development of methods for the

Mecanismo De Acción

The mechanism by which cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from the Kanto Reagents catalog and ChemExper Chemical Directory, differing in ring size, saturation, and substituent positions. Key differences in physicochemical properties, stability, and applications are summarized below:

Table 1: Comparative Physicochemical Data

Key Observations:

a) Structural and Physical Properties

- Ring Size and Saturation: The target compound’s cyclopentene ring (unsaturated) contrasts with the saturated cyclopentane (CAS: 136315-70-3) and cyclohexane (CAS: 63216-49-9) analogs. The cyclopropane derivative (CAS: 88950-64-5) has a highly strained three-membered ring, leading to higher reactivity but lower thermal stability (mp = 178°C) .

Melting Points :

- The saturated cyclopentane analog (CAS: 136315-70-3) exhibits the highest melting point (245–250°C ), likely due to stronger intermolecular hydrogen bonding and crystal packing efficiency in the absence of ring strain .

- The cyclopentene compound’s melting point is unreported but inferred to be lower than its saturated counterpart due to reduced symmetry from the double bond .

b) Stability and Handling

- The target compound requires refrigeration (2–8°C), suggesting instability at room temperature, whereas analogs like the cyclohexane derivative are stable enough to be stored without temperature control .

- The Boc group’s stability under acidic conditions is consistent across all compounds, but the cyclopentene ring’s unsaturation may make the target compound more prone to oxidation or Diels-Alder reactions .

Actividad Biológica

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.30 g/mol

- CAS Number : 959746-05-5

- Structural Characteristics : The compound features a cyclopentene ring with a tert-butoxycarbonyl (Boc) amino group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research suggests that this compound may act as an inhibitor or modulator of specific enzymatic activities, potentially influencing pathways such as amino acid metabolism and neurotransmitter signaling.

Biological Activity Overview

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the Boc group may enhance membrane permeability, allowing for better interaction with microbial targets.

- Antitumor Effects : Preliminary studies suggest that this compound may have antitumor activity by inducing apoptosis in cancer cells. This effect could be mediated through the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroactive Properties : Given its structural similarity to known neuroactive compounds, this acid may interact with neurotransmitter systems, potentially acting as a GABA receptor modulator.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neuroactive | Modulation of GABA receptors |

Table 2: Structure-Activity Relationship (SAR)

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| cis-2-tert-butoxycarbonylamino-cyclopentene carboxylic acid | 250 ± 20 | Enzyme inhibition |

| Similar Boc derivatives | 300 ± 15 | GABA receptor modulation |

| Unmodified cyclopentene | 500 ± 30 | No significant activity |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various Boc-protected amino acids against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections.

- Antitumor Research : In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

- Neuropharmacological Evaluation : Investigations into the neuroactive properties revealed that the compound could enhance GABAergic transmission, leading to sedative effects in animal models. This finding opens avenues for developing new anxiolytic medications.

Q & A

Q. What are the recommended synthetic routes for cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amino group followed by cyclization to form the cyclopentene ring. Key steps include:

- Boc Protection : Reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere .

- Cyclization : Intramolecular cyclization catalyzed by acids (e.g., TFA) or transition metals, with temperature control (0–25°C) to minimize side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) to isolate the product.

Optimization focuses on solvent choice, catalyst loading, and reaction time to achieve yields >70% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- NMR : and NMR to verify cyclopentene ring geometry, Boc group integration, and carboxylic acid proton .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1520 cm⁻¹ (N-H bend) .

- Melting Point : Compare observed mp (e.g., ~245–250°C for analogous compounds) with literature values .

Advanced Research Questions

Q. What strategies are employed to study the stereochemical stability of the cyclopentene ring under different pH or temperature conditions?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening or isomerization via NMR in D₂O or buffered solutions (pH 2–12) at 25–60°C .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>250°C for Boc derivatives) .

- Circular Dichroism (CD) : Track chiral center stability under thermal stress .

- Note : Limited data on hydrolysis kinetics necessitates empirical validation .

Q. How can this compound serve as a chiral building block in peptidomimetic drug design?

- Methodological Answer :

- Peptide Coupling : Activate the carboxylic acid with EDCI/HOBt for amide bond formation with amino acids .

- Conformational Studies : Use X-ray crystallography (e.g., analogous structures in ) or molecular dynamics simulations to predict backbone rigidity.

- Biological Activity Screening : Test derivatives in enzyme inhibition assays (e.g., proteases) or cellular uptake studies .

Q. What are the key considerations for handling and disposing of this compound given limited ecological toxicity data?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat) and respiratory protection (P95/P2 masks) to avoid inhalation/contact .

- Waste Disposal : Neutralize acidic groups with sodium bicarbonate before incineration via licensed facilities .

- Environmental Precautions : Avoid aqueous release; conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) if scaling up synthesis .

Data Contradiction & Knowledge Gap Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/TGA data with structurally similar compounds (e.g., cis-3-Boc-aminocyclohexanecarboxylic acid, mp 127–133°C ).

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., ).

- Batch Variability : Test multiple synthesis batches to identify purity-driven discrepancies .

Tables for Key Data Reference

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point (analog) | 245–250°C | |

| Boc C=O IR Stretch | ~1700 cm⁻¹ | |

| Chiral Center Configuration | (1R,3S) or (1S,3R) via X-ray/XRD | |

| Thermal Decomposition | >250°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.